Ethosuximide-d5

Description

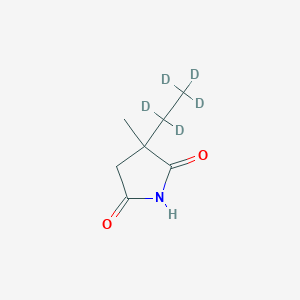

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-WNWXXORZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Purity Analysis of Ethosuximide-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethosuximide-d5. The document details the synthetic pathway, including a step-by-step experimental protocol, and outlines rigorous analytical methodologies for the determination of isotopic enrichment. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from diethyl methylmalonate and iodoethane-d5. This method introduces the deuterium label at an early stage, ensuring high isotopic incorporation in the final product.

Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation of starting materials through key intermediates to yield this compound.

Experimental Protocol

The following protocol is adapted from patent CN105859604A.[1]

Step A: Synthesis of Diethyl 2-(ethyl-d5)-2-methylmalonate (II)

-

Suspend sodium hydride (7.59 g) in 220 mL of dimethylformamide (DMF).

-

Add diethyl methylmalonate (I) (22 g) and iodoethane-d5 (40 g).

-

After the reaction is complete, extract the product with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel chromatography to obtain compound (II).

Step B: Synthesis of 2-(ethyl-d5)-2-methylpropane-1,3-diol (III)

-

Dissolve compound (II) in tetrahydrofuran (THF).

-

Perform selective reduction using lithium tri-tert-butoxyaluminum hydride.

-

Purify the resulting product to obtain compound (III).

Step C: Synthesis of 1-iodo-2-(iodomethyl)-2-methylbutane-d5 (IV)

-

Dissolve compound (III) in toluene.

-

In the presence of triphenylphosphine and imidazole, perform an iodination reaction with elemental iodine.

-

After quenching the reaction, extract the product to obtain compound (IV).

Step D: Synthesis of 3-(ethyl-d5)-3-methyl-4-iodobutanenitrile (V)

-

Dissolve compound (IV) (6 g) in 60 mL of dimethyl sulfoxide (DMSO).

-

Add trimethylsilyl cyanide (2.99 mL), 18-crown-6 (0.59 g), and tetrabutylammonium fluoride (TBAF) (7 g).

-

Stir the reaction mixture until completion.

-

Extract with ethyl acetate, dry over sodium sulfate, and concentrate to an oil.

-

Purify by silica gel chromatography to obtain compound (V).[1]

Step E: Synthesis of 2-(ethyl-d5)-2-methylsuccinic acid (VI)

-

Dissolve compound (V) (10 g) in 100 mL of 30% aqueous sodium hydroxide solution.

-

Reflux the reaction mixture until completion as monitored by thin-layer chromatography.

-

Acidify the solution with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, dry, and concentrate to a solid.

-

Crystallize the solid to obtain compound (VI).[1]

Step F: Synthesis of this compound (VII)

-

Mix compound (VI) (6 g) with urea (22.04 g).

-

Heat the mixture to 140°C until it melts and continue the reaction for 18 hours.

-

After cooling, suspend the reactant liquor in dichloromethane and filter.

-

Evaporate the filtrate and purify by silica gel column chromatography to obtain this compound (VII).[1]

Quantitative Data

| Step | Product | Yield (%) | Purity (%) | Isotopic Abundance (%) |

| A | Compound (II) | 97.8 | - | - |

| D | Compound (V) | 87.9 | - | - |

| E | Compound (VI) | 84.3 | - | - |

| F | This compound (VII) | 86.6 | 99.7 (HPLC) | 98.8 |

Data obtained from patent CN105859604A.[1]

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and efficacy of the deuterated compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

Analytical Workflow

The following diagram illustrates the workflow for the isotopic purity analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a highly sensitive method for determining isotopic purity by analyzing the relative abundance of different isotopologs.[2][3]

Instrumentation:

-

An ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Electrospray ionization (ESI) source.

Experimental Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and organic solvent (e.g., acetonitrile), both containing a small amount of formic acid for better ionization.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Full scan mode over a relevant m/z range to include the molecular ions of Ethosuximide and its isotopologs.

-

Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the different isotopologs of Ethosuximide ([M+H]+). The expected m/z values will be for C₇H₁₂NO₂ (d0), C₇H₁₁DNO₂, C₇H₁₀D₂NO₂, C₇H₉D₃NO₂, C₇H₈D₄NO₂, and C₇H₇D₅NO₂.

-

Integrate the peak areas for each isotopolog.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(d5) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4) + Area(d5))] * 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides information on the location and extent of deuteration.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Procedure for ¹H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) that does not contain residual signals in the regions of interest.

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

-

Data Analysis:

-

Integrate the residual proton signals corresponding to the ethyl group.

-

Compare the integral of the residual proton signals to the integral of a non-deuterated proton signal in the molecule (e.g., the methyl group protons) or an internal standard.

-

The percentage of deuteration can be calculated based on the reduction in the integral value of the ethyl group signals relative to the expected value for non-deuterated Ethosuximide.

-

Experimental Procedure for ¹³C NMR:

-

Sample Preparation: Prepare a concentrated sample of this compound in a deuterated solvent.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis:

-

The carbon atoms attached to deuterium will show characteristic multiplets due to C-D coupling and an isotopic shift.

-

The presence and pattern of these multiplets confirm the position of deuteration. The relative intensity of the signals for deuterated and non-deuterated carbons can also be used to estimate isotopic enrichment.[4]

-

Conclusion

This guide provides a detailed framework for the synthesis and isotopic purity analysis of this compound. The presented synthetic protocol is robust and yields a product with high chemical and isotopic purity. The analytical methods described, HRMS and NMR spectroscopy, are essential for the rigorous characterization of the final deuterated compound, ensuring its suitability for use in research and drug development. Adherence to these detailed protocols will enable researchers to confidently produce and verify the quality of this compound.

References

- 1. CN105859604A - Preparation method of deuterated this compound - Google Patents [patents.google.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Characterization of Ethosuximide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethosuximide-d5, a deuterated analog of the anti-epileptic drug ethosuximide. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those involved in the development and validation of analytical methods for ethosuximide.

Introduction

This compound is a stable isotope-labeled version of ethosuximide, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the parent drug, making it an ideal internal standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, as it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, ethosuximide.

| Property | This compound | Ethosuximide |

| Chemical Name | 3-(ethyl-1,1,2,2,2-d5)-3-methyl-2,5-pyrrolidinedione | 3-ethyl-3-methylpyrrolidine-2,5-dione |

| Synonyms | CI-366-d5, NSC 64013-d5 | Zarontin, Etosuximida |

| Molecular Formula | C₇H₆D₅NO₂[1] | C₇H₁₁NO₂[2] |

| Molecular Weight | 146.20 g/mol [3][4] | 141.17 g/mol [2] |

| CAS Number | 1989660-59-4[1] | 77-67-8[2] |

| Appearance | Off-white wax-like solid[5] | White to off-white crystalline powder or waxy solid[2] |

| Purity | ≥98.6% by HPLC, ≥99% deuterated forms[5] | Not applicable |

| Solubility | Soluble in methanol[1] | Soluble in water, ethanol, and DMSO[6] |

Analytical Characterization

The structural integrity and isotopic enrichment of this compound are confirmed through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹H and ¹³C NMR spectra for this compound are not publicly available, the location of the deuterium atoms on the ethyl group is confirmed by the synthesis method described in the patent literature. The deuteration is achieved using iodoethane-d5, which selectively introduces the deuterium atoms to the ethyl moiety.

A predicted ¹H NMR spectrum of non-deuterated ethosuximide would show signals corresponding to the ethyl and methyl protons. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons would be absent, confirming the successful deuteration at these positions. The remaining proton signals would be from the methyl group and the pyrrolidinedione ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (approximately 146.20 m/z). The isotopic distribution will confirm the high level of deuterium incorporation.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of ethosuximide in biological matrices. Below are detailed protocols for its application in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Quantification of Ethosuximide in Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the determination of ethosuximide concentrations in plasma samples.

Experimental Workflow:

Caption: LC-MS/MS workflow for ethosuximide quantification.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of ethosuximide concentrations).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Ethosuximide: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (The specific transitions need to be optimized for the instrument used).

-

-

-

Data Analysis:

-

Quantify ethosuximide by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of ethosuximide spiked into a blank matrix.

-

Purity Assessment by HPLC

This method is suitable for determining the chemical purity of this compound raw material.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.

-

-

HPLC Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Determine the purity by calculating the percentage of the main peak area relative to the total peak area.

-

Metabolic Pathway of Ethosuximide

Understanding the metabolism of ethosuximide is crucial for interpreting pharmacokinetic data. Ethosuximide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, into several hydroxylated metabolites that are subsequently excreted. The deuteration on the ethyl group of this compound is not expected to significantly alter the primary metabolic pathways.

Caption: Major metabolic pathways of ethosuximide.

Conclusion

This compound is an essential tool for the accurate and precise quantification of ethosuximide in biological samples. Its chemical and physical properties are well-defined, and robust analytical methods for its use have been established. This technical guide provides researchers with the necessary information to effectively utilize this compound in their studies, ensuring high-quality and reliable data. The detailed protocols and diagrams serve as a practical resource for laboratory implementation.

References

- 1. thno.org [thno.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 3. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NP-MRD: 1H NMR Spectrum (1D, 601 MHz, C5D5N, experimental) (NP0331239) [np-mrd.org]

- 5. esschemco.com [esschemco.com]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Investigational Neuroprotective Effects of Ethosuximide-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethosuximide, a well-established anticonvulsant for absence seizures, has recently garnered attention for its potential neuroprotective properties. Its primary mechanism involves the inhibition of T-type voltage-gated calcium channels, and emerging evidence suggests its involvement in promoting neurogenesis and reducing neurodegeneration through pathways like the PI3K/Akt/Wnt/β-catenin cascade. This whitepaper explores the prospective neuroprotective effects of Ethosuximide-d5, a deuterated form of Ethosuximide. Deuteration is a strategic modification that can enhance a drug's metabolic stability, potentially leading to a longer half-life and more consistent therapeutic exposure. We hypothesize that these improved pharmacokinetic properties could amplify the neuroprotective efficacy of the parent compound. This document outlines a proposed investigational framework, including detailed experimental protocols and data presentation, to rigorously evaluate the neuroprotective potential of this compound in preclinical models of neurodegenerative diseases.

Introduction: The Rationale for Investigating this compound

Ethosuximide has long been a first-line treatment for absence seizures, exerting its therapeutic effect by reducing low-threshold T-type calcium currents in thalamic neurons.[1][2][3][4][5][6] Beyond its role in epilepsy, recent studies have illuminated its potential as a neuroprotective agent. Research has shown that ethosuximide can induce hippocampal neurogenesis and reverse cognitive deficits in a rat model of Alzheimer's disease by activating the PI3K/Akt/Wnt/β-catenin signaling pathway.[7][8] Furthermore, it has demonstrated protective effects in models of ischemic brain injury and traumatic brain injury.[7][9][10]

The modification of Ethosuximide to this compound involves the substitution of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown by enzymes.[11][12][13][14][15] This "kinetic isotope effect" can lead to a longer drug half-life, increased bioavailability, and more stable plasma concentrations. For a neuroprotective agent, enhanced metabolic stability could mean more sustained target engagement within the central nervous system, potentially leading to superior therapeutic outcomes.

This guide proposes a comprehensive preclinical research program to investigate the hypothesis that this compound possesses enhanced neuroprotective effects compared to its non-deuterated counterpart.

Proposed Mechanisms of Neuroprotection

The potential neuroprotective actions of this compound are likely multifactorial, stemming from the established mechanisms of Ethosuximide and amplified by the pharmacokinetic advantages of deuteration.

-

Inhibition of T-type Calcium Channels: Aberrant T-type calcium channel activity is implicated in various neurological disorders. By inhibiting these channels, this compound could mitigate excitotoxicity and stabilize neuronal firing patterns, a crucial aspect of neuroprotection.[3][5][6]

-

Promotion of Neurogenesis: Ethosuximide has been shown to stimulate neural stem cell proliferation and differentiation.[7][8] The proposed mechanism involves the activation of the PI3K/Akt/Wnt/β-catenin pathway, a critical regulator of cell survival and neurogenesis.

-

Reduction of Glutamate Excitotoxicity: In certain epilepsy models, Ethosuximide has been observed to reduce elevated glutamate levels, a key mediator of neuronal damage in ischemic and neurodegenerative conditions.[5][6]

-

Enhanced Neuronal Stability: By normalizing the physiological state of hyperactive neurons, this compound may prevent the cascade of events leading to seizure-induced neuronal injury.[16]

The deuteration of Ethosuximide is hypothesized to provide more sustained and stable drug levels in the brain, thereby offering more consistent and potent engagement of these neuroprotective pathways.

Proposed Experimental Protocols

To systematically evaluate the neuroprotective potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assessment of Neuroprotection

Objective: To determine the direct neuroprotective effects of this compound against various neurotoxic insults and to elucidate the underlying molecular mechanisms in comparison to Ethosuximide.

Experimental Workflow:

Caption: Proposed workflow for in vitro neuroprotection assays.

Methodologies:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells or primary rodent cortical neurons will be cultured under standard conditions.

-

Induction of Neurotoxicity:

-

Alzheimer's Model: Cells will be exposed to aggregated amyloid-β (1-42) oligomers.

-

Excitotoxicity Model: Cells will be treated with a high concentration of glutamate to mimic ischemic conditions.

-

Oxidative Stress Model: Cells will be subjected to hydrogen peroxide (H₂O₂) to induce oxidative damage.

-

-

Treatment: Cells will be pre-treated with various concentrations of Ethosuximide, this compound, or vehicle control prior to the neurotoxic insult.

-

Endpoint Assays:

-

Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for metabolic activity and the LDH (lactate dehydrogenase) assay for membrane integrity.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) will be quantified using fluorescent probes. Lipid peroxidation will be assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes like superoxide dismutase (SOD) will also be measured.

-

Apoptosis: Apoptotic cell death will be evaluated by measuring the activity of caspase-3 and the expression ratio of Bax to Bcl-2 via Western blot.

-

Signaling Pathway Analysis: Western blotting will be used to measure the phosphorylation status of Akt and GSK-3β, and the levels of nuclear β-catenin to assess the activation of the PI3K/Akt/Wnt/β-catenin pathway.

-

In Vivo Evaluation of Neuroprotection

Objective: To assess the efficacy of this compound in ameliorating neuronal damage and functional deficits in established animal models of neurological disorders.

Experimental Workflow:

Caption: Proposed workflow for in vivo neuroprotection studies.

Methodologies:

-

Animal Models:

-

Ischemic Stroke: Transient middle cerebral artery occlusion (MCAO) will be induced in adult male Sprague-Dawley rats to model focal cerebral ischemia.[3][13]

-

Alzheimer's Disease: An AD-like phenotype will be induced in C57BL/6 mice by stereotaxic injection of amyloid-β (1-42) into the hippocampus.[8][14]

-

-

Drug Administration: Animals will be randomly assigned to receive vehicle, Ethosuximide, or varying doses of this compound, typically administered intraperitoneally, starting shortly after the induced injury.

-

Outcome Measures:

-

Behavioral Analysis:

-

For the MCAO model, neurological deficit scores will be assessed at various time points.

-

For the AD model, spatial learning and memory will be evaluated using the Morris water maze test.

-

-

Histological and Immunohistochemical Analysis:

-

Following behavioral testing, animals will be euthanized, and brain tissue will be collected.

-

In the MCAO model, infarct volume will be measured using TTC staining.

-

In both models, neuronal survival will be quantified using NeuN staining, and neurogenesis will be assessed by staining for BrdU (administered during the treatment period) and Doublecortin (DCX).

-

-

Biochemical Analysis: Brain tissue from relevant regions (e.g., hippocampus, cortex) will be homogenized to measure levels of oxidative stress markers and to perform Western blot analysis for key signaling proteins as described in the in vitro section.

-

Data Presentation: Hypothetical Quantitative Outcomes

The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments, assuming this compound shows enhanced neuroprotective efficacy.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

| Treatment Group (100 µM) | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (Fold Change) |

| Vehicle | 52.3 ± 4.5 | 85.1 ± 6.2 | 3.8 ± 0.4 |

| Ethosuximide | 71.8 ± 5.1 | 48.6 ± 5.5 | 2.1 ± 0.3 |

| This compound | 88.2 ± 4.9 | 25.3 ± 4.1 | 1.4 ± 0.2 * |

*p < 0.05 compared to Ethosuximide group.

Table 2: In Vivo Efficacy in MCAO Rat Model

| Treatment Group (50 mg/kg) | Neurological Deficit Score (24h) | Infarct Volume (mm³) | NeuN+ Cells in Penumbra (cells/mm²) |

| Vehicle | 3.5 ± 0.4 | 210.5 ± 25.3 | 150.2 ± 18.5 |

| Ethosuximide | 2.1 ± 0.3 | 125.8 ± 18.9 | 275.6 ± 22.4 |

| This compound | 1.2 ± 0.2 | 70.4 ± 15.1 | 410.3 ± 25.8 * |

*p < 0.05 compared to Ethosuximide group.

Visualization of Key Signaling Pathway

The neurogenic effects of Ethosuximide are reportedly mediated through the PI3K/Akt/Wnt/β-catenin pathway. Understanding this pathway is crucial for interpreting the mechanistic data from the proposed studies.

Caption: The PI3K/Akt/Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

The existing evidence for the neuroprotective properties of Ethosuximide provides a strong foundation for investigating its deuterated analogue, this compound. The potential for improved metabolic stability and enhanced central nervous system exposure makes this compound a compelling candidate for a disease-modifying therapy in neurodegenerative disorders. The experimental framework outlined in this whitepaper provides a rigorous and comprehensive approach to validating this hypothesis.

Positive outcomes from these studies would warrant further investigation into the pharmacokinetics and safety profile of this compound, paving the way for potential clinical development. The exploration of deuterated versions of existing drugs with known neuroprotective potential represents a promising and efficient strategy in the quest for effective treatments for devastating neurological conditions.

References

- 1. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging and spectroscopic methods to investigate adult neurogenesis in vivo: New models and new avenues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wvj.science-line.com [wvj.science-line.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Experimental models of Alzheimer's disease - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Neurotoxicity Assay [bio-protocol.org]

- 11. In vivo imaging of adult human hippocampal neurogenesis: progress, pitfalls and promise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Monitoring of Adult Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Adult Human Neurogenesis: From Microscopy to Magnetic Resonance Imaging [frontiersin.org]

- 16. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

Ethosuximide-d5: A Precision Tool for the Investigation of T-type Calcium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethosuximide and its deuterated analog, Ethosuximide-d5, as critical tools for the study of T-type calcium channels. It details the mechanism of action, presents key quantitative data, outlines experimental protocols, and illustrates relevant biological pathways to support advanced research and drug development.

Introduction to Ethosuximide and T-type Calcium Channels

T-type calcium channels (T-channels) are low-voltage activated (LVA) ion channels that play a crucial role in regulating neuronal excitability, pacemaking in the heart, and various other physiological processes. These channels are implicated in the pathophysiology of several neurological disorders, most notably absence epilepsy. The family of T-channels consists of three subtypes: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), which are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively.

Ethosuximide is an anticonvulsant drug and the first-line therapy for treating absence seizures. Its primary mechanism of action is the inhibition of T-type calcium channels, particularly in thalamic neurons. By blocking these channels, ethosuximide disrupts the abnormal, rhythmic thalamocortical discharges—the characteristic 3 Hz spike-and-wave patterns—that underlie absence seizures.

This compound is a stable isotope-labeled version of ethosuximide. In this molecule, five hydrogen atoms on the ethyl group have been replaced with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification of ethosuximide in biological samples. Its use is critical for accurate pharmacokinetic (PK) and metabolic studies, providing the precision required for drug development and clinical research.

Quantitative Data: Pharmacodynamics and Pharmacokinetics

The interaction of ethosuximide with T-type calcium channels and its behavior in biological systems have been quantified in numerous studies.

Ethosuximide blocks T-type channels in a state-dependent manner, showing a higher affinity for the inactivated state of the channel. This property is crucial for its therapeutic effect at physiological membrane potentials. The inhibitory concentrations vary by channel subtype and experimental conditions.

| Parameter | Channel Subtype(s) | Value | Experimental Context | Source |

| IC50 | Human T-type Channels (persistent current) | 0.6 mM | Stably transfected mammalian cells | |

| K_I (for MPS) | alpha 1G and alpha 1I | 0.3 - 0.5 mM | Stably transfected mammalian cells | |

| K_I (for MPS) | alpha 1H | 0.6 - 1.2 mM | Stably transfected mammalian cells | |

| Inhibition | Human cloned α1G | 30% reduction at 1 mM | Holding potential of -75mV | |

| Inhibition | Human cloned α1G | 5% reduction at 1 mM | Holding potential of -100mV |

*MPS (α-methyl-α-phenylsuccinimide) is the active metabolite of the related drug methsuximide and is used here to illustrate succinimide drug interactions.

Understanding the pharmacokinetic profile of ethosuximide is essential for designing in vivo experiments and interpreting results. This compound is the analytical tool used to generate such high-fidelity data.

| Parameter | Value (Adults) | Details | Source |

| Bioavailability | >90% | Well absorbed after oral administration. | |

| Half-life | 50 - 60 hours | 30 hours in children. | |

| Protein Binding | Negligible | Does not bind to plasma proteins. | |

| Volume of Distribution | ~0.7 L/kg | Readily crosses the blood-brain barrier. | |

| Metabolism | Hepatic (~80%) | Primarily metabolized by CYP3A4 enzymes into inactive metabolites. | |

| Elimination | Renal | 10% to 20% is excreted unchanged in the urine. |

Experimental Protocols and Workflows

Ethosuximide and this compound are utilized in a range of experimental paradigms, from in vitro channel characterization to in vivo efficacy and pharmacokinetic studies.

This protocol describes a generalized method for assessing the inhibitory effect of ethosuximide on T-type calcium channels using whole-cell patch-clamp electrophysiology.

Objective: To determine the IC50 of ethosuximide for a specific T-type calcium channel subtype (e.g., CaV3.2) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with the gene for the desired T-channel subtype (e.g., CACNA1H).

-

Solutions:

-

External Solution (in mM): 115 NaCl, 10 BaCl2 (as charge carrier), 10 HEPES, 1 MgCl2, 10 CsCl, 10 Glucose. Adjust pH to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording:

-

Obtain a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -100 mV to ensure channels are available for opening.

-

Apply a depolarizing voltage step to -30 mV for 200 ms to elicit a maximal T-type current.

-

-

Drug Application:

-

Record baseline currents in the external solution.

-

Perfuse the cell with increasing concentrations of ethosuximide (e.g., 0.1, 0.3, 1, 3, 10 mM) dissolved in the external solution.

-

Record the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current at each ethosuximide concentration.

-

Normalize the peak current to the baseline current.

-

Plot the normalized current as a function of ethosuximide concentration and fit the data to the Hill equation to determine the IC50 value.

-

The Kinetic Isotope Effect in Action: A Pharmacological Profile of Deuterated Ethosuximide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated ethosuximide, a stable isotope-labeled version of the established anti-epileptic drug ethosuximide. By strategically replacing hydrogen atoms with deuterium, the pharmacokinetic properties of the parent drug can be favorably altered, potentially leading to an improved therapeutic window, reduced metabolic variability, and enhanced patient outcomes. This document summarizes the known pharmacology of ethosuximide, explores the theoretical and anticipated benefits of deuteration based on the kinetic isotope effect, and presents detailed experimental protocols for the preclinical and clinical evaluation of deuterated ethosuximide. All quantitative data is presented in structured tables for clear comparison, and key concepts and workflows are illustrated with diagrams generated using Graphviz (DOT language).

Introduction to Ethosuximide and the Rationale for Deuteration

Ethosuximide is a succinimide anticonvulsant primarily used for the treatment of absence seizures.[1][2][3] Its mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons, which are implicated in the generation of the characteristic spike-and-wave discharges of absence seizures.[1][2][4][5] Ethosuximide is metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2E1, to inactive metabolites.[3][4]

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a promising strategy in drug development to improve the pharmacokinetic profiles of existing medications.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE) . By retarding the metabolism of a drug, deuteration can potentially:

-

Increase drug exposure (Area Under the Curve - AUC)

-

Prolong the elimination half-life (t½)

-

Reduce the formation of certain metabolites, potentially decreasing toxicity

-

Decrease inter-individual variability in drug metabolism

A patent for deuterated ethosuximide-d5 suggests its utility in pharmacokinetic studies to more accurately understand its metabolic processes.[7] This guide will delve into the anticipated pharmacological profile of such a deuterated compound.

Pharmacological Profile: Ethosuximide vs. Deuterated Ethosuximide (Theoretical)

While specific quantitative data for deuterated ethosuximide is not yet publicly available in peer-reviewed literature, we can extrapolate its likely pharmacokinetic profile based on the known metabolism of ethosuximide and the principles of the kinetic isotope effect.

Pharmacokinetics

The following tables summarize the known pharmacokinetic parameters of ethosuximide in various species and present a theoretical comparison with deuterated ethosuximide.

Table 1: Pharmacokinetic Parameters of Ethosuximide in Humans

| Parameter | Value | Reference |

| Bioavailability | >90% | [3] |

| Half-life (adults) | 50-60 hours | [3] |

| Half-life (children) | 30 hours | [3] |

| Time to Peak (Tmax) | 3-7 hours | [8] |

| Protein Binding | Negligible | [3] |

| Metabolism | Hepatic (CYP3A4, CYP2E1) | [3][4] |

| Elimination | ~20% unchanged in urine | [3] |

Table 2: Theoretical Pharmacokinetic Profile of Deuterated Ethosuximide vs. Ethosuximide in Humans

| Parameter | Ethosuximide | Deuterated Ethosuximide (Anticipated) | Rationale for Change |

| Half-life (t½) | 50-60 hours | Increased | Slower metabolism due to the kinetic isotope effect. |

| Clearance (CL) | ~0.01 L/hr/kg | Decreased | Reduced rate of metabolic elimination. |

| AUC (Area Under the Curve) | Variable | Increased | Slower clearance leads to greater drug exposure. |

| Cmax (Maximum Concentration) | Variable | Potentially similar or slightly increased | Dependent on absorption rate, which is unlikely to be affected. |

| Metabolite Formation | Standard | Reduced | Slower conversion to hydroxylated and other metabolites. |

Pharmacodynamics

The mechanism of action of deuterated ethosuximide is expected to be identical to that of ethosuximide, as deuteration does not alter the molecular shape or its ability to bind to the T-type calcium channel. The primary difference will lie in the concentration of the active drug available at the target site over time.

Experimental Protocols for Evaluating Deuterated Ethosuximide

The following sections outline detailed methodologies for the preclinical and clinical evaluation of deuterated ethosuximide.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated ethosuximide and ethosuximide in human liver microsomes.

Methodology:

-

Incubation: Deuterated ethosuximide and ethosuximide (1 µM) are incubated with human liver microsomes (0.5 mg/mL) and a NADPH-generating system in a phosphate buffer (pH 7.4) at 37°C.

-

Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: The reaction is stopped by adding ice-cold acetonitrile.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of each compound are calculated from the disappearance rate of the parent drug.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of deuterated ethosuximide and ethosuximide in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Drug Administration: A single oral dose (e.g., 50 mg/kg) of either deuterated ethosuximide or ethosuximide is administered by gavage.

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

LC-MS/MS Analysis: Plasma concentrations of the parent drug and its major metabolites are determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, and clearance.

Phase I Clinical Trial Design

Objective: To assess the safety, tolerability, and pharmacokinetics of deuterated ethosuximide in healthy human volunteers.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

-

Participants: Healthy adult male and female subjects (n=8 per cohort).

-

Dosage Cohorts: Ascending single oral doses of deuterated ethosuximide (e.g., 125 mg, 250 mg, 500 mg, 1000 mg) or placebo.

-

Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and up to 120 hours post-dose. Urine is also collected.

-

Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Clinical laboratory tests are performed at screening and at the end of the study.

-

Data Analysis: Pharmacokinetic parameters are calculated for each dose level. Safety and tolerability are assessed by summarizing adverse events and changes in safety parameters.

Visualizations

Signaling Pathway and Site of Deuteration

Caption: Mechanism of action of ethosuximide and the metabolic impact of deuteration.

Experimental Workflow for Comparative Pharmacokinetic Study

Caption: Workflow for a preclinical comparative pharmacokinetic study.

Conclusion

Deuteration of ethosuximide presents a compelling opportunity to enhance its pharmacokinetic profile, potentially leading to a more favorable therapeutic agent. The anticipated slower metabolism, due to the kinetic isotope effect, is expected to result in a longer half-life and increased drug exposure. While further preclinical and clinical studies are necessary to definitively characterize the pharmacological profile of deuterated ethosuximide, the theoretical advantages warrant its continued investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this promising new chemical entity.

References

- 1. Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ethosuximide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.ashp.org [publications.ashp.org]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Model-Informed Precision Dosing Guidance of Ethosuximide Developed from a Randomized Controlled Clinical Trial of Childhood Absence Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuropharmacology of Ethosuximide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Evaluation of Ethosuximide Using Primary Neurons.

This guide provides a comprehensive overview of the in vitro effects of Ethosuximide, a primary treatment for absence seizures, on primary neurons. Although the prompt specified Ethosuximide-d5, it is important to note that this deuterated form is typically used as an internal standard for analytical purposes, such as mass spectrometry, due to its distinct mass. Its biological activity is considered identical to that of Ethosuximide. Therefore, this guide focuses on the extensive body of research conducted with Ethosuximide, which is directly applicable to understanding the neuronal effects of its deuterated analogue.

The primary mechanism of action of Ethosuximide is the blockade of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[1][2][3][4][5][6][7] However, emerging evidence reveals a more complex pharmacological profile, including modulation of other ion channels and neurotransmitter systems.[8][9][10] This guide synthesizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the underlying molecular pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of Ethosuximide on primary neurons.

Table 1: Electrophysiological Effects of Ethosuximide on Ion Channels in Primary Neurons

| Ion Channel | Neuron Type | Ethosuximide Concentration | Effect | Reference |

| T-type Ca²⁺ Current (Persistent) | Not specified | IC₅₀ = 0.6 mM | Inhibition | [2] |

| Non-inactivating Na⁺ Current (INaP) | Rat Thalamocortical | 0.75–1 mM | 60% decrease | [8][10] |

| Sustained Outward K⁺ Current | Rat and Cat Thalamocortical | 0.25–0.5 mM | 39% decrease at +20 mV |

Table 2: Neurotransmitter System Modulation by Ethosuximide in Primary Neurons

| Parameter | Neuron/Tissue Type | Ethosuximide Concentration/Dose | Effect | Reference |

| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Rat Entorhinal Cortex | Not specified | Increase to 169.8 ± 20.3% of control | [11] |

| Miniature Inhibitory Postsynaptic Current (mIPSC) Amplitude | Rat Entorhinal Cortex | Not specified | Slight, non-significant increase (25.1 ± 1.3 pA) | [11] |

| Global Background Inhibitory Conductance (IBg) | Rat Entorhinal Cortex | Not specified | 5.8 ± 0.6 nS | [11] |

| Global Background Excitatory Conductance (EBg) | Rat Entorhinal Cortex | Not specified | 1.4 ± 0.2 nS | [11] |

| Brain GABA Concentration | Mouse (in vivo) | 400 mg/kg (toxic dose) | Increase from 1.23 ± 0.05 to 1.92 ± 0.14 µmol/g | [12] |

Experimental Protocols

This section details the methodologies used in key in vitro studies to investigate the effects of Ethosuximide on primary neurons.

Protocol 1: Electrophysiological Recording in Acutely Dissociated Thalamic Neurons

This protocol is based on the methods described for studying the effects of Ethosuximide on T-type calcium currents.[3]

-

Neuron Isolation:

-

Acutely dissociate ventrobasal complex neurons from rats or guinea pigs.

-

Maintain the neurons in a holding chamber with appropriate physiological saline.

-

-

Electrophysiological Recording:

-

Use whole-cell voltage-clamp techniques to record ionic currents.

-

The external solution should contain blockers of Na⁺ and K⁺ channels (e.g., tetrodotoxin, tetraethylammonium) to isolate Ca²⁺ currents.

-

The internal pipette solution should contain a cesium-based solution to block K⁺ currents from within the cell.

-

-

Ethosuximide Application:

-

Dissolve Ethosuximide in the external solution to the desired final concentrations.

-

Apply the Ethosuximide-containing solution to the recorded neuron via a perfusion system.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the low-threshold calcium current (LTCC) before and after Ethosuximide application.

-

Analyze the voltage-dependence of the current reduction.

-

Protocol 2: Analysis of Spontaneous GABA Release in Entorhinal Cortex Slices

This protocol is adapted from studies investigating the impact of Ethosuximide on GABAergic transmission.[1][11][13]

-

Slice Preparation:

-

Prepare acute brain slices (e.g., 300-400 µm thick) containing the entorhinal cortex from rats.

-

Maintain the slices in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings from neurons in the entorhinal cortex.

-

To record spontaneous inhibitory postsynaptic currents (sIPSCs), hold the neuron at a potential above the reversal potential for GABAA receptors (e.g., 0 mV).

-

Use a low-chloride internal solution to ensure outward Cl⁻ currents upon GABAA receptor activation.

-

-

Ethosuximide Application:

-

Bath-apply Ethosuximide at the desired concentration in the aCSF.

-

-

Data Analysis:

-

Record sIPSCs for a baseline period and then during Ethosuximide application.

-

Analyze the frequency and amplitude of sIPSCs to determine the effect on GABA release.

-

Protocol 3: Primary Hippocampal Neural Stem Cell (NSC) Culture for Neurogenesis Studies

This protocol is based on a study investigating the pro-neurogenic effects of Ethosuximide.[14]

-

NSC Isolation and Culture:

-

Dissect the hippocampal tissue from embryonic day 12 rat fetuses.

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Culture the cells in a serum-free neurobasal medium supplemented with N-2, B-27, EGF, and bFGF to promote the formation of neurospheres.

-

-

Ethosuximide Treatment:

-

Dissociate the neurospheres and plate the single cells.

-

Treat the cultured NSCs with various concentrations of Ethosuximide.

-

-

Proliferation and Differentiation Assays:

-

Proliferation: Assess cell proliferation using a BrdU incorporation assay or Alamar blue assay.

-

Differentiation: Induce differentiation by withdrawing growth factors. After a period of differentiation, fix the cells and perform immunocytochemistry for neuronal markers (e.g., β-tubulin III) and glial markers to quantify the number of new neurons.

-

-

Western Blot Analysis:

-

To investigate the underlying signaling pathways, lyse the treated cells and perform Western blot analysis for key proteins in the PI3K/Akt/Wnt/β-catenin pathway.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways and molecular mechanisms affected by Ethosuximide in primary neurons.

Caption: Primary Mechanisms of Ethosuximide Action on Neuronal Excitability.

Caption: Ethosuximide-induced PI3K/Akt/Wnt/β-catenin Signaling in Neural Stem Cells.

Caption: General Experimental Workflow for In Vitro Studies of Ethosuximide.

References

- 1. Ethosuximide modifies network excitability in the rat entorhinal cortex via an increase in GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of ethosuximide reduction of low-threshold calcium current in thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 6. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. On the Action of the Anti-Absence Drug Ethosuximide in the Rat and Cat Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. Effect of ethosuximide alone and in combination with gamma-aminobutyric acid receptor agonists on brain gamma-aminobutyric acid concentration, anticonvulsant activity and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. Ethosuximide Induces Hippocampal Neurogenesis and Reverses Cognitive Deficits in an Amyloid-β Toxin-induced Alzheimer Rat Model via the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethosuximide-d5 in Elucidating Antiepileptic Drug Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Ethosuximide-d5, a deuterated analog of the antiepileptic drug ethosuximide, in advancing our understanding of the mechanisms underlying antiepileptic therapies. While ethosuximide itself is a primary treatment for absence seizures, its deuterated form, this compound, serves as an indispensable tool in the precise quantification of the parent drug in biological matrices. This accurate measurement is fundamental to correlating drug exposure with pharmacological effects, thereby illuminating the intricate pathways through which antiepileptic drugs exert their therapeutic action.

The Core Mechanism of Ethosuximide and the Thalamocortical Circuit

Ethosuximide's primary mechanism of action is the inhibition of T-type calcium channels, particularly in thalamic neurons.[1][2][3] These channels are crucial for the generation of the characteristic 3 Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[2] The thalamocortical circuitry, a network of neurons connecting the thalamus and the cerebral cortex, is believed to be the generator of these abnormal rhythms.[3] By blocking T-type calcium channels, ethosuximide reduces the flow of calcium ions into neurons, thereby dampening the abnormal oscillatory activity and preventing the occurrence of seizures.[1]

While the blockade of T-type calcium channels is the principal mechanism, research suggests that ethosuximide may also exert its effects through secondary pathways. These include the modulation of other ion channels, such as persistent sodium (Na+) and calcium-activated potassium (K+) channels, and influences on neurotransmitter systems, including a reduction in cortical GABA and glutamate levels in animal models of absence epilepsy.[3]

This compound: The Gold Standard for Quantification

This compound is a stable isotope-labeled version of ethosuximide, where five hydrogen atoms are replaced with deuterium. This subtle modification in mass does not alter the chemical properties of the molecule, but it allows it to be distinguished from the non-labeled ethosuximide by a mass spectrometer. This makes this compound an ideal internal standard for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification because it co-elutes with the analyte (ethosuximide) during chromatography and experiences similar ionization effects in the mass spectrometer. This internal standard effectively corrects for any variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.

The Logical Workflow of this compound in Research

Experimental Protocols Utilizing this compound

The precise quantification of ethosuximide is crucial in both preclinical and clinical research to establish a clear link between its concentration and its therapeutic or adverse effects. Below is a representative experimental protocol for the quantification of ethosuximide in plasma using this compound as an internal standard, compiled from various methodologies.

Sample Preparation

A common and efficient method for preparing plasma samples is protein precipitation.

-

Aliquoting: Transfer 50 µL of the plasma sample into a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add a specific volume of a known concentration of this compound in a solvent like methanol or acetonitrile.

-

Protein Precipitation: Add 100 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis. For some applications, the supernatant may be diluted further with the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical parameters for the chromatographic separation and mass spectrometric detection of ethosuximide.

| Parameter | Typical Value/Condition |

| Chromatography | |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, Hypersil Gold C18) |

| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ethosuximide) | Precursor Ion (m/z) -> Product Ion (m/z) |

| MRM Transition (this compound) | Precursor Ion (m/z) -> Product Ion (m/z) |

Quantitative Data in Ethosuximide Research

The accurate data obtained through methods utilizing this compound is crucial for pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic Parameters of Ethosuximide

The following table summarizes key pharmacokinetic parameters of ethosuximide, which are determined through studies relying on accurate quantification.

| Parameter | Species | Value | Reference |

| Bioavailability | Human | >90% | [2] |

| Half-life | Human (Adults) | 50 - 60 hours | [2] |

| Human (Children) | 30 hours | [2] | |

| Rhesus Monkey | 28.5 ± 3.24 hours | [1] | |

| Volume of Distribution | Human | ~0.7 L/kg | [2] |

| Rhesus Monkey | 0.80 ± 0.09 L/kg | [1] | |

| Protein Binding | Human | Negligible | [2] |

| Metabolism | Human | Hepatic (primarily CYP3A4) | [2] |

| Elimination | Human | 10-20% excreted unchanged in urine | [2] |

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) of ethosuximide is essential for optimizing treatment in patients, and this compound is a key component of the reference methods used for this purpose.

| Parameter | Value | Reference |

| Therapeutic Range | 40 - 100 mg/L (or µg/mL) | [4] |

| Linear Range of Quantification (LC-MS/MS) | 0.25 - 60.0 µg/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [5] |

Signaling Pathways and the Role of Accurate Quantification

The primary signaling pathway affected by ethosuximide involves the modulation of neuronal excitability through the inhibition of T-type calcium channels in the thalamocortical circuit. The precise quantification of ethosuximide, enabled by this compound, allows researchers to establish a quantitative relationship between drug concentration at the site of action (or a surrogate like plasma concentration) and the degree of channel blockade and subsequent reduction in seizure activity.

Conclusion

This compound is a cornerstone in the research and clinical management of ethosuximide therapy. Its role as an internal standard in LC-MS/MS assays provides the accuracy and precision necessary to conduct high-quality pharmacokinetic and pharmacodynamic studies. This, in turn, allows for a deeper, quantitative understanding of the mechanisms of action of ethosuximide, particularly its effects on the T-type calcium channels within the thalamocortical circuitry. The ability to precisely measure ethosuximide concentrations in various biological matrices is fundamental to correlating drug exposure with therapeutic efficacy and adverse effects, ultimately leading to more effective and safer use of this important antiepileptic drug. As research continues to unravel the complexities of epilepsy and its treatment, the analytical tools and methodologies that rely on stable isotope-labeled standards like this compound will remain indispensable.

References

- 1. Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Therapeutic drug monitoring of ethosuximide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Ethosuximide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Ethosuximide-d5, a deuterated internal standard crucial for the accurate quantification of the anti-epileptic drug ethosuximide in biological matrices. This document outlines the key fragmentation data, experimental protocols for its use, and a visual representation of its fragmentation pathway.

Core Fragmentation Data

The mass spectrometric analysis of this compound, a stable isotope-labeled analog of ethosuximide, is fundamental for its use in quantitative assays. The inclusion of five deuterium atoms results in a distinct mass shift from the parent compound, allowing for its differentiation and use as an internal standard.

Upon ionization, typically by electrospray ionization (ESI) in positive mode, this compound forms a protonated precursor ion ([M+H]⁺). The molecular formula for this compound is C₇H₆D₅NO₂, with a molecular weight of approximately 146.2 g/mol . This results in a protonated precursor ion with a mass-to-charge ratio (m/z) of approximately 147.2.

Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions. While direct experimental data for the fragmentation of this compound is not widely published, data from the closely related Ethosuximide-d3 and the non-deuterated ethosuximide provide a strong basis for predicting its fragmentation pattern. For Ethosuximide-d3, a precursor ion of m/z 143.2 is fragmented to a product ion of m/z 42.1.[1] The non-deuterated ethosuximide (precursor ion m/z 142.09) primarily fragments to ions with m/z 72.08 and 114.09.[2]

Based on this, the fragmentation of the succinimide ring structure is the most probable pathway. The ethyl group containing the five deuterium atoms is likely to be involved in the fragmentation.

The key quantitative data for the mass spectrometric analysis of Ethosuximide, Ethosuximide-d3, and the predicted values for this compound are summarized in the table below for comparative analysis.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |

| Ethosuximide | 142.09 | 72.08 | 114.09 | Experimental data from PubChem.[2] |

| Ethosuximide-d3 | 143.2 | 42.1 | - | Experimental data from a Shimadzu Application Note.[1] |

| This compound | 147.2 | ~77 | ~119 | Predicted values based on the fragmentation of ethosuximide, accounting for the mass of 5 deuterium atoms. |

Experimental Protocols

The use of this compound as an internal standard is integral to robust and reliable quantification of ethosuximide in complex biological samples such as plasma or serum. Below is a representative experimental protocol synthesized from common practices in published LC-MS/MS methods for antiepileptic drug monitoring.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 50 ng/mL).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: 5 to 10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: e.g., 3.5 kV

-

Source Temperature: e.g., 150°C

-

Desolvation Temperature: e.g., 400°C

-

Desolvation Gas Flow: e.g., 800 L/hr

-

-

MRM Transitions:

-

Ethosuximide: Precursor > Product (e.g., 142.1 > 72.1)

-

This compound: Precursor > Product (e.g., 147.2 > 77.1)

-

-

Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Fragmentation Pathway Visualization

The logical fragmentation pathway of the protonated this compound molecule is depicted in the following diagram, generated using the DOT language. The pathway is inferred from the known fragmentation of similar succinimide structures. The primary fragmentation is expected to involve the cleavage of the succinimide ring.

Caption: Predicted fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For the development of specific quantitative assays, it is recommended to perform experimental optimization of the mass spectrometry parameters to ensure the highest sensitivity and accuracy.

References

Exploring the Effects of Ethosuximide-d5 on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Ethosuximide-d5 on neurotransmitter release, with a primary focus on its impact on the GABAergic and glutamatergic systems. Ethosuximide, a first-line treatment for absence seizures, primarily exerts its therapeutic effect through the blockade of T-type calcium channels.[1][2] This guide synthesizes findings from key experimental studies, presents quantitative data on neurotransmitter modulation, and provides detailed experimental protocols for in vitro and in vivo analysis. While specific studies on the deuterated form, this compound, are limited to its use as an internal standard for quantification, the principles of isotopic substitution suggest its pharmacodynamic effects on neurotransmitter release are comparable to the non-deuterated compound.[3] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Ethosuximide is a succinimide anticonvulsant medication that has been a mainstay in the treatment of absence (petit mal) seizures for decades.[4][5] Its primary mechanism of action is the inhibition of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[5] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms during absence seizures.[2] By blocking these channels, ethosuximide reduces the oscillatory burst firing of thalamocortical neurons, thereby suppressing seizure activity.[5]

This compound is a deuterated analog of ethosuximide, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[3] This isotopic substitution makes it a valuable tool as an internal standard for the quantification of ethosuximide in biological samples using mass spectrometry.[3] While deuteration can alter the pharmacokinetic profile of a drug, typically by slowing its metabolism, the pharmacodynamic properties—the drug's effect on its biological target—are generally not significantly changed. Therefore, the effects of this compound on neurotransmitter release are expected to mirror those of ethosuximide.

This guide will explore the nuanced effects of ethosuximide on the release of the primary inhibitory and excitatory neurotransmitters in the central nervous system: gamma-aminobutyric acid (GABA) and glutamate.

Mechanism of Action: T-type Calcium Channel Blockade

The principal mechanism through which ethosuximide exerts its anticonvulsant effect is the blockade of T-type calcium channels.[4][5] These channels are low-voltage activated, meaning they open in response to small depolarizations from a hyperpolarized state, contributing to the burst firing of neurons.

Effects on GABAergic Neurotransmission

Studies have shown that ethosuximide can modulate GABAergic neurotransmission, primarily by increasing the frequency of spontaneous GABA release in certain brain regions. This effect appears to be independent of its action on T-type calcium channels in the thalamus and may contribute to its anti-seizure properties by enhancing overall synaptic inhibition in cortical networks.[6]

Quantitative Data on GABA Release

The following table summarizes the effects of ethosuximide on spontaneous inhibitory postsynaptic currents (sIPSCs), which are indicative of GABA release, in the rat entorhinal cortex as determined by whole-cell patch-clamp recordings.[1]

| Ethosuximide Concentration | Mean Inter-Event Interval (IEI) of sIPSCs (ms) | Mean Frequency of sIPSCs (Hz) | Mean Amplitude of sIPSCs (pA) | Total Charge Transfer (pC) |

| Control | 115 ± 21 | 9.2 ± 2.1 | 30.1 ± 2.3 | 1620 ± 281 |

| 250 µM | 89 ± 9 | 11.4 ± 0.9 | 32.5 ± 1.9 | 2419 ± 402 |

| 500 µM | 62 ± 9 | 16.2 ± 1.0 | 35.1 ± 2.7 | 3420 ± 495** |

| Data are presented as mean ± SEM. *P<0.001 vs. Control, **P<0.001 vs. 250 µM and P<0.05 for charge transfer vs. control. Data sourced from Greenhill et al.[1] |

These data indicate a significant, concentration-dependent increase in the frequency of GABA release with ethosuximide application, while the amplitude of individual events remains unchanged.[1] The increase in total charge transfer further supports an overall enhancement of GABAergic inhibition.[1] Of note, at anticonvulsant doses (150 mg/kg), ethosuximide had no effect on whole-brain GABA concentrations in mice, whereas toxic doses (400 mg/kg) significantly increased GABA levels.[7]

Effects on Glutamatergic Neurotransmission

In contrast to its effects on GABA, ethosuximide appears to have a minimal direct effect on basal glutamate release. Studies utilizing whole-cell patch-clamp recordings have shown no significant change in the frequency or amplitude of spontaneous excitatory postsynaptic currents (sEPSCs), which are indicative of glutamate release.[1][6]

Quantitative Data on Glutamate Release

The following table summarizes the effects of ethosuximide on sEPSCs in the rat entorhinal cortex.[1]

| Ethosuximide Concentration | Mean Inter-Event Interval (IEI) of sEPSCs (ms) | Mean Amplitude of sEPSCs (pA) |

| Control | 255 ± 41 | 14.1 ± 1.1 |

| 250 µM | 286 ± 31 | 13.6 ± 0.9 |

| 500 µM | 288 ± 51 | 12.0 ± 1.1 |

| Data are presented as mean ± SEM. No significant changes were observed. Data sourced from Greenhill et al.[1] |

These findings suggest that the primary anticonvulsant mechanism of ethosuximide is not mediated through a direct reduction of excitatory glutamatergic transmission.[1][8] However, in a genetic rat model of absence epilepsy, ethosuximide was shown to reduce elevated glutamate levels in the primary motor cortex, suggesting a modulatory role in pathological states.[5]

Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure spontaneous postsynaptic currents in brain slices to assess the effects of this compound on neurotransmitter release.

Methodology:

-

Slice Preparation: Acute coronal or horizontal brain slices (300-400 µm thick) containing the region of interest (e.g., entorhinal cortex or thalamus) are prepared from rodents in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature. Neurons are visualized using infrared differential interference contrast microscopy.

-

Pipettes and Solutions: Patch pipettes (3-7 MΩ resistance) are filled with an internal solution appropriate for recording either sIPSCs (with a high chloride concentration) or sEPSCs (with a low chloride concentration).

-

Data Acquisition: Whole-cell voltage-clamp recordings are made from visually identified neurons. Spontaneous postsynaptic currents are recorded for a stable baseline period.

-

Drug Application: this compound is bath-applied at known concentrations (e.g., 250 µM and 500 µM).

-

Analysis: Changes in the frequency, amplitude, and kinetics of sIPSCs and sEPSCs are analyzed using appropriate software. Statistical significance is determined using tests such as the Kolmogorov-Smirnov test for cumulative probability distributions of inter-event intervals.[1]

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rodent.

-

Perfusion: Following a recovery period, the probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-